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Compound of Interest

Compound Name: thioctic acid amide

CAS No.: 122999-10-4

Cat. No.: B1168734 Get Quote

Introduction & Scientific Rationale
Thioctic acid amide (Lipoamide) is the neutral amide derivative of

-lipoic acid. Unlike its parent compound, which exists as a charged carboxylate at physiological
pH, lipoamide is neutral and exhibits superior membrane permeability and mitochondrial
retention.

In cell culture, lipoamide serves two distinct, concentration-dependent roles:

Mitochondrial Cofactor (Physiological): It acts as an obligate cofactor for the E2 subunit of

-ketoacid dehydrogenase complexes (PDH,

-KGDH, BCKDH), facilitating acyl-group transfer and supporting the TCA cycle.

Signaling Modulator (Pharmacological): It acts as a potent inducer of the Nrf2/Keap1

antioxidant response element (ARE) pathway and a regulator of mitochondrial biogenesis.

Critical Distinction: Researchers often conflate Lipoic Acid and Lipoamide. They are not

interchangeable. Lipoamide is 10–100x more potent than lipoic acid in stimulating

mitochondrial biogenesis and protecting against oxidative stress due to its enhanced

intracellular bioavailability.
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Physicochemical Properties & Reagent
Preparation[1][2]
The hydrophobicity of lipoamide requires a specific solubilization strategy to prevent micro-

precipitation in aqueous media, which causes experimental variability (the "dosing artifact").

Table 1: Compound Profile
Property Specification Critical Note

CAS Number 940-69-2
Verify CAS; do not use Lipoic

Acid (1077-28-7).[1][2]

MW 205.32 g/mol Slightly lighter than Lipoic Acid.

Solubility DMSO (>50 mM), Ethanol Insoluble in water.

Stability Light & Air Sensitive
Oxidizes to sulfoxides;

polymerizes in light.

Cell Uptake Passive Diffusion
High (Neutral charge at pH

7.4).

Protocol A: Stock Solution Preparation (Self-Validating)
Target: Create a 50 mM Master Stock.

Weighing: Weigh lipoamide powder in an amber glass vial. Do not use clear plastic.

Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

Calculation: Mass (mg) / 205.32 = Moles. Moles / 0.05 L = Volume of DMSO (L).

Dissolution: Vortex immediately. The solution should be clear and yellow.

Validation Step: Hold the vial up to a light source. If the solution is cloudy or has

particulates, sonicate at 37°C for 5 minutes.

Storage: Aliquot into small volumes (e.g., 50
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L) in amber tubes. Store at -20°C.

Expiry: Discard aliquots after 1 month or if color fades/darkens significantly.

Biological Mechanism of Action[5][6][7]
Understanding the pathway is essential for interpreting assay results. Lipoamide operates via

dual mechanisms depending on the cellular compartment.
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Caption: Dual mechanism of Lipoamide: Mitochondrial metabolic support via PDH and cytosolic

antioxidant signaling via Nrf2/Keap1 axis.
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Dose Optimization & Cytotoxicity (The "Range
Finding")
Because lipoamide is potent, "more is not better." High concentrations (>100

M) can induce reductive stress or toxicity. You must perform a dose-response curve for your
specific cell line.

Protocol B: Stepwise Dilution & Treatment
Goal: Treat cells without precipitating the compound or causing solvent shock.

The "Solvent Shock" Risk: Adding 100% DMSO stock directly to cold media causes immediate

precipitation of lipoamide.

Preparation of 100x Working Solution:

Dilute the 50 mM DMSO stock into warm sterile PBS or Media to create a 100x

intermediate (e.g., for 10

M final, make a 1 mM intermediate).

Note: This intermediate may be cloudy. Vortex vigorously.

Final Treatment:

Add the 100x intermediate to the cell culture wells (1:100 dilution).

Final DMSO concentration should be

0.1%.[3]

Recommended Dosing Matrix:
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Group Concentration Role Expected Outcome

Vehicle
0

M (0.1% DMSO)
Negative Control Baseline viability.

Low
1 - 5

M
Physiological

Mitochondrial support;

minimal ROS

scavenging.

Medium
10 - 25

M
Pharmacological

Strong Nrf2 activation;

increased ATP.

High
50 - 100

M
Stress/Toxic

Potential cytotoxicity;

reductive stress.

Positive 5 mM NAC Antioxidant Control
Comparison for ROS

assays.

Functional Validation Workflows
Experiment 1: Mitochondrial Respiration
(Seahorse/Oxygraph)
Lipoamide should increase Basal Respiration and Spare Respiratory Capacity if the PDH

complex is rate-limiting.

Seed Cells: 24 hours prior to treatment.

Starvation (Optional but Recommended): Switch to low-glucose/pyruvate-free media for 4

hours. This forces reliance on mitochondrial flexibility.

Treatment: Add Lipoamide (e.g., 10

M) for 1-4 hours (Acute) or 24 hours (Chronic).

Assay: Measure Oxygen Consumption Rate (OCR).
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Key Indicator: If Lipoamide increases OCR compared to Vehicle, it confirms functional

entry into the mitochondrial matrix and cofactor activity.

Experiment 2: Nrf2 Activation (Western Blot / qPCR)
Treatment: Treat cells with 10-25

M Lipoamide for 6 to 12 hours.

Lysis: Fractionate Cytosol vs. Nucleus (essential, as Nrf2 translocates).

Targets:

Nrf2: Look for accumulation in the Nuclear fraction.

HO-1 (Heme Oxygenase 1):[4] Look for upregulation in whole lysate (downstream target).

Experimental Workflow Diagram

Functional Readouts

50mM Stock
(DMSO, -20°C)

Intermediate Dilution
(Warm Media, Vortex)

Thaw & Dilute Cell Treatment
(1-50 µM, 24h)

Add to Cells Viability (MTT)
Exclude Toxicity

Step 1

ROS Assay
(DCFDA)

If Viable > 90%

Respiration
(OCR)If Viable > 90%

Click to download full resolution via product page

Caption: Stepwise workflow ensuring viability validation (MTT) precedes functional assays

(ROS/Mito).

Troubleshooting & Expert Tips
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Issue Probable Cause Solution

Precipitation in Media Shock dilution; Cold media.

Pre-dilute in warm media;

vortex immediately upon

addition.

High Cytotoxicity DMSO concentration > 0.5%.

Ensure final DMSO is < 0.1%.

[3] Include a "DMSO-only"

control.

No Effect Observed Oxidation of stock solution.

Use fresh aliquots. Lipoamide

oxidizes to sulfoxides which

are inactive.

Media Color Change pH shift (Rare for Amide).

Unlike Lipoic Acid, Lipoamide

is neutral.[5][6] If pH shifts,

check for contamination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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